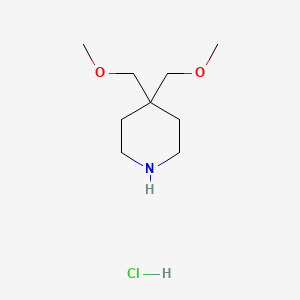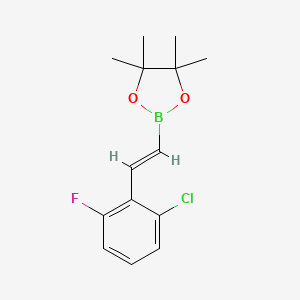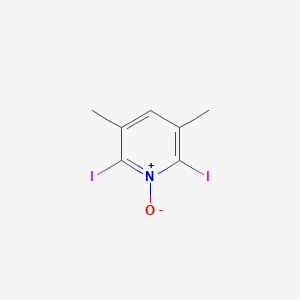
Lithium(1+) 2-(2,4-dichloropyrimidin-5-yl)acetate
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
Lithium(1+) 2-(2,4-dichloropyrimidin-5-yl)acetate is a chemical compound with the molecular formula C6H3Cl2LiN2O2 It is a derivative of pyrimidine, a heterocyclic aromatic organic compound similar to pyridine
Méthodes De Préparation
Synthetic Routes and Reaction Conditions
The synthesis of Lithium(1+) 2-(2,4-dichloropyrimidin-5-yl)acetate typically involves the reaction of 2,4-dichloropyrimidine with lithium acetate. The reaction is carried out in an inert atmosphere to prevent unwanted side reactions. The general reaction scheme is as follows:
Starting Materials: 2,4-dichloropyrimidine and lithium acetate.
Reaction Conditions: The reaction is conducted in a solvent such as tetrahydrofuran (THF) under an inert atmosphere (e.g., nitrogen or argon) at room temperature.
Procedure: The 2,4-dichloropyrimidine is dissolved in THF, and lithium acetate is added to the solution. The mixture is stirred at room temperature until the reaction is complete.
Isolation: The product is isolated by filtration, washed with a suitable solvent, and dried under vacuum.
Industrial Production Methods
Industrial production methods for this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and automated systems can enhance the efficiency and yield of the production process.
Analyse Des Réactions Chimiques
Types of Reactions
Lithium(1+) 2-(2,4-dichloropyrimidin-5-yl)acetate can undergo various chemical reactions, including:
Substitution Reactions: The compound can participate in nucleophilic substitution reactions where the chlorine atoms are replaced by other nucleophiles.
Coupling Reactions: It can undergo Suzuki-Miyaura coupling reactions to form carbon-carbon bonds with aryl or vinyl boronic acids.
Oxidation and Reduction: The compound can be oxidized or reduced under specific conditions to form different derivatives.
Common Reagents and Conditions
Nucleophilic Substitution: Common reagents include amines, thiols, and alcohols. The reactions are typically carried out in polar aprotic solvents such as dimethyl sulfoxide (DMSO) or dimethylformamide (DMF).
Suzuki-Miyaura Coupling: Palladium catalysts and bases such as potassium carbonate (K2CO3) are used. The reactions are conducted in solvents like ethanol or water under mild conditions.
Oxidation and Reduction: Oxidizing agents like hydrogen peroxide (H2O2) or reducing agents like sodium borohydride (NaBH4) can be used.
Major Products Formed
The major products formed from these reactions depend on the specific reagents and conditions used. For example, nucleophilic substitution with an amine can yield an aminopyrimidine derivative, while Suzuki-Miyaura coupling can produce a biaryl compound.
Applications De Recherche Scientifique
Lithium(1+) 2-(2,4-dichloropyrimidin-5-yl)acetate has several scientific research applications:
Chemistry: It is used as a building block in the synthesis of more complex organic molecules. Its reactivity makes it valuable in the development of new materials and catalysts.
Biology: The compound can be used in the study of enzyme inhibitors and receptor ligands. Its derivatives may have potential as therapeutic agents.
Medicine: Research into its derivatives may lead to the development of new drugs for treating various diseases, including cancer and infectious diseases.
Industry: It can be used in the production of agrochemicals and pharmaceuticals. Its reactivity and stability make it suitable for large-scale industrial applications.
Mécanisme D'action
The mechanism of action of Lithium(1+) 2-(2,4-dichloropyrimidin-5-yl)acetate involves its interaction with specific molecular targets. The compound can bind to enzymes or receptors, inhibiting their activity or modulating their function. The exact pathways and targets depend on the specific application and the derivatives used.
Comparaison Avec Des Composés Similaires
Similar Compounds
2,4-Dichloropyrimidine: A precursor to Lithium(1+) 2-(2,4-dichloropyrimidin-5-yl)acetate, used in similar applications.
Methyl 2-(2,4-dichloropyrimidin-5-yl)acetate: Another derivative with similar reactivity and applications.
2-(4,6-Dichloropyrimidin-5-yl)acetaldehyde: A related compound with different functional groups but similar chemical properties.
Uniqueness
This compound is unique due to its lithium ion, which can influence its reactivity and stability. This makes it distinct from other similar compounds and potentially more suitable for specific applications in research and industry.
Propriétés
Formule moléculaire |
C6H3Cl2LiN2O2 |
|---|---|
Poids moléculaire |
213.0 g/mol |
Nom IUPAC |
lithium;2-(2,4-dichloropyrimidin-5-yl)acetate |
InChI |
InChI=1S/C6H4Cl2N2O2.Li/c7-5-3(1-4(11)12)2-9-6(8)10-5;/h2H,1H2,(H,11,12);/q;+1/p-1 |
Clé InChI |
DXOCTRXMNHREHA-UHFFFAOYSA-M |
SMILES canonique |
[Li+].C1=C(C(=NC(=N1)Cl)Cl)CC(=O)[O-] |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.




![tert-butyl N-{2,2-difluoro-3-methylbicyclo[1.1.1]pentan-1-yl}carbamate](/img/structure/B13469722.png)
![{5-Benzyl-3-azabicyclo[3.1.1]heptan-1-yl}methanol](/img/structure/B13469726.png)


![[4-(Methoxymethyl)-2-azabicyclo[2.1.1]hexan-1-yl]methanol hydrochloride](/img/structure/B13469739.png)

![Tert-butyl 1,1-dioxo-hexahydro-1lambda6-[1,2,3]oxathiazolo[3,4-a]piperazine-5-carboxylate](/img/structure/B13469757.png)



![2-{[(Benzyloxy)carbonyl]amino}-2-[3-(trifluoromethyl)bicyclo[1.1.1]pentan-1-yl]acetic acid](/img/structure/B13469802.png)
![4-Benzyl-1,4,8-triazaspiro[4.5]decan-2-one dihydrochloride](/img/structure/B13469810.png)
